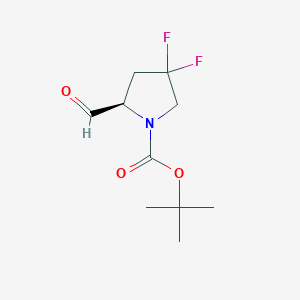

tert-Butyl (R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18615262

Molecular Formula: C10H15F2NO3

Molecular Weight: 235.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15F2NO3 |

|---|---|

| Molecular Weight | 235.23 g/mol |

| IUPAC Name | tert-butyl (2R)-4,4-difluoro-2-formylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H15F2NO3/c1-9(2,3)16-8(15)13-6-10(11,12)4-7(13)5-14/h5,7H,4,6H2,1-3H3/t7-/m1/s1 |

| Standard InChI Key | AOVSULZRHILJIN-SSDOTTSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C[C@@H]1C=O)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C=O)(F)F |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring substituted with two fluorine atoms at the 4-position, a formyl group at the 2-position, and a Boc-protecting group at the 1-position. The (R)-configuration at the 2-position ensures enantiomeric specificity, which is critical for interactions in chiral environments such as enzyme active sites . The fluorine atoms introduce electronegativity and metabolic stability, while the Boc group enhances solubility and facilitates deprotection under acidic conditions .

Table 1: Key Molecular Properties

Stereochemical Considerations

The (R)-enantiomer is distinct from its (S)-counterpart (CAS 1194032-45-5), which shares identical functional groups but differs in spatial arrangement . Enantiomeric purity is paramount in drug development, as biological systems often exhibit stereoselective responses. For instance, the (R)-form may exhibit superior binding affinity to target proteins compared to the (S)-form, though specific pharmacological data remain proprietary .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

-

Pyrrolidine Functionalization: Introduction of fluorine atoms via fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

-

Formyl Group Installation: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine group, enhancing stability during subsequent reactions .

A representative synthetic route is outlined below:

Optimization Challenges

Key challenges include controlling regioselectivity during fluorination and maintaining enantiomeric purity. Asymmetric synthesis techniques, such as chiral auxiliary-mediated reactions or enzymatic resolution, are employed to ensure high enantiomeric excess (ee > 98%) .

Applications in Medicinal Chemistry

Intermediate for Bioactive Molecules

The compound’s reactive formyl group enables condensation reactions with amines or hydrazines to form imines or hydrazones, serving as precursors for heterocyclic scaffolds. For example:

-

Antiviral Agents: Incorporation into protease inhibitors targeting viral replication machinery.

-

Kinase Inhibitors: Functionalization to yield ATP-competitive inhibitors for oncology applications .

Case Study: Fluorine’s Role

Fluorine’s electronegativity and small atomic radius enhance binding interactions with hydrophobic pockets in target proteins. In one study, fluorinated pyrrolidine derivatives demonstrated a 10-fold increase in metabolic stability compared to non-fluorinated analogs .

| Supplier | Location | Purity | Price Range (1g) |

|---|---|---|---|

| Bejing Famous Pharmaceutical Technology Co., Ltd. | China | 98% | $200–$300 |

| Accela ChemBio Co., Ltd. | China | 95–98% | $220–$320 |

Procurement Considerations

Batch-to-batch consistency, enantiomeric purity, and compliance with Good Manufacturing Practice (GMP) standards are critical for pharmaceutical applications. Suppliers typically provide certificates of analysis (CoA) detailing HPLC purity and chiral HPLC ee values .

Future Directions and Research Opportunities

Expanding Synthetic Utility

Recent advances in flow chemistry and catalytic fluorination could streamline production. For instance, continuous-flow reactors may reduce reaction times and improve yield compared to batch processes .

Targeted Drug Discovery

Ongoing research explores the compound’s incorporation into covalent inhibitors and PROTACs (proteolysis-targeting chimeras), leveraging its formyl group for bioorthogonal conjugation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume